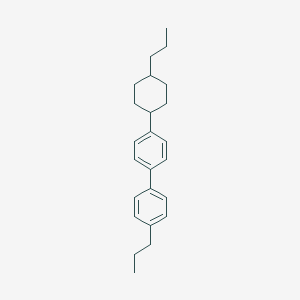

4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two phenyl rings connected by a single bond, with each phenyl ring substituted by a propyl group and a trans-4-propylcyclohexyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl typically involves the following steps:

Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid derivative. This reaction is usually catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate.

Introduction of Propyl Groups: The propyl groups can be introduced through a Friedel-Crafts alkylation reaction using propyl chloride and an aluminum chloride catalyst.

Attachment of the trans-4-Propylcyclohexyl Group: The trans-4-propylcyclohexyl group can be attached through a Grignard reaction, where a cyclohexylmagnesium bromide reagent reacts with the biphenyl derivative.

Industrial Production Methods

Industrial production of 4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the cyclohexyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of fully saturated cyclohexyl rings.

Substitution: Formation of halogenated or alkylated biphenyl derivatives.

Aplicaciones Científicas De Investigación

4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl has several scientific research applications:

Liquid Crystal Technology: The compound is used in the development of liquid crystal displays (LCDs) due to its ability to form stable liquid crystalline phases.

Materials Science: It is studied for its potential use in organic semiconductors and photovoltaic devices.

Biological Research: The compound is investigated for its interactions with biological membranes and potential use in drug delivery systems.

Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and materials.

Mecanismo De Acción

The mechanism of action of 4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl involves its interaction with molecular targets such as liquid crystal phases and biological membranes. The compound’s unique structure allows it to align with liquid crystal molecules, enhancing the stability and performance of liquid crystal displays. In biological systems, it can interact with lipid bilayers, potentially affecting membrane fluidity and permeability.

Comparación Con Compuestos Similares

Similar Compounds

4-Propyl-4’-(trans-4-propylcyclohexyl)benzonitrile: Similar in structure but contains a nitrile group instead of a biphenyl core.

4-Propyl-4’-(trans-4-propylcyclohexyl)cyclohexanone: Contains a cyclohexanone group instead of a biphenyl core.

Uniqueness

4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides rigidity and stability, making it suitable for applications in liquid crystal technology and materials science. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis.

Actividad Biológica

4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (CAS No. 122957-72-6) is a biphenyl derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes two propyl groups and a trans-cyclohexyl moiety attached to the biphenyl core. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is C24H32, with a molecular weight of 320.51 g/mol. The compound exhibits low solubility in water, with reported values of approximately 0.0000153 mg/ml, indicating poor bioavailability in aqueous environments .

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C24H32 |

| Molecular Weight | 320.51 g/mol |

| Solubility | 0.0000153 mg/ml |

| Log P (octanol-water) | 7.08 |

| GI Absorption | Low |

Biological Activity Overview

Research on the biological activity of this compound indicates several mechanisms through which it may exert effects on biological systems.

The compound has been shown to interact with various biological pathways, particularly through its influence on cytochrome P450 enzymes. Specifically, it acts as an inhibitor for several CYP enzymes including CYP2D6, which plays a significant role in drug metabolism . This inhibition can lead to altered pharmacokinetics of co-administered drugs, suggesting a need for caution in therapeutic settings.

Immunotoxicity Studies

Recent literature has examined the immunotoxicity associated with various biphenyl derivatives. While direct studies on this specific compound are scarce, related research suggests that biphenyl structures can influence immune cell signaling pathways and may alter immune responses .

Comparative Biological Activity

To contextualize the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound | CYP Inhibition | Neuroprotective Potential | Immunomodulatory Effects |

|---|---|---|---|

| This compound | Yes (CYP2D6) | Moderate (based on analogs) | Limited evidence |

| Pimozide | Yes | High | Moderate |

| Withaferin A | No | High | High |

Propiedades

IUPAC Name |

1-propyl-4-[4-(4-propylcyclohexyl)phenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32/c1-3-5-19-7-11-21(12-8-19)23-15-17-24(18-16-23)22-13-9-20(6-4-2)10-14-22/h7-8,11-12,15-18,20,22H,3-6,9-10,13-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEBPJFYRIZZDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.